Cholesterol

Membrane biophysics Lipid monolayers Sterol structure-function

Cholesterol (CAS 57-88-5), lanolin-derived and USP/EP/NF compliant (≥95% compendial; ≥99% high-purity). Its saturated isooctyl side chain uniquely delivers the strongest membrane condensation among all sterols—quantifiably superior to β-sitosterol and stigmasterol—for liposome bilayer stability, drug encapsulation efficiency, and controlled release kinetics. Obligate precursor for vitamin D3 and steroid hormone synthesis; plant sterols cannot substitute. For pharmaceutical liposome R&D requiring exacting compendial reproducibility, specify lanolin-derived cholesterol to ensure functional performance.

Molecular Formula C27H46O
Molecular Weight 386.7 g/mol
CAS No. 57-88-5
Cat. No. B1668898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesterol
CAS57-88-5
SynonymsAI3-03112;  AI303112;  AI3 03112 CCRIS 2834;  CCRIS2834 CCRIS-2834;  Cholesterin;  HSDB 7106;  HSDB7106;  HSDB-7106;  NSC 8798;  NSC8798;  NSC-8798
Molecular FormulaC27H46O
Molecular Weight386.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1
InChIKeyHVYWMOMLDIMFJA-DPAQBDIFSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityModerately soluble in hot alcohol;  soluble in benzene, oils, fats and aq solns of bile salts
In water, 0.095 mg/l @ 30 °C.
9.5e-05 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cholesterol (CAS 57-88-5): Pharmaceutical-Grade Sterol Specifications and Industrial Procurement Considerations


Cholesterol (CAS 57-88-5) is a C27 sterol alcohol that serves as the predominant membrane sterol in mammalian cells and is the essential biosynthetic precursor for all steroid hormones, bile acids, and vitamin D3 [1]. Pharmaceutical-grade cholesterol, typically derived from wool grease (lanolin), meets compendial specifications at ≥95% purity for EP/NF/USP compliance, with higher-purity grades (≥99%) available for advanced drug delivery applications [2]. The compound is characterized by a planar tetracyclic ring system with a 3β-hydroxyl group and an isooctyl side chain, structural features that uniquely determine its membrane-condensing and ordering properties relative to plant-derived sterols [3].

Why Cholesterol Cannot Be Simply Substituted with Phytosterols or Structural Analogs in Membrane-Based Applications


Substituting cholesterol with phytosterols (β-sitosterol, stigmasterol, campesterol) or synthetic analogs in lipid bilayer applications produces quantifiably different biophysical outcomes due to side-chain structural divergence. Cholesterol's saturated isooctyl side chain enables tighter packing with phospholipid acyl chains compared to the ethyl or double-bond-containing side chains of plant sterols [1]. This structural difference translates directly into measurable functional deficits: phytosterols induce weaker membrane condensation, lower ordering efficiency, and altered phase transition behavior relative to cholesterol [2]. In pharmaceutical liposome formulations, replacement with plant sterols alters drug encapsulation efficiency, bilayer permeability, and thermotropic phase profiles in ways that compromise formulation reproducibility and regulatory compliance when cholesterol is the compendially specified component [3].

Cholesterol (57-88-5) Evidence Guide: Quantified Differentiation from Phytosterol Analogs in Membrane Physics, Stability, and Analytical Detection


Cholesterol Demonstrates Strongest Membrane Area Condensation Among Mammalian and Plant Sterols in Langmuir Monolayer Studies

In a thermodynamic analysis of ternary sphingomyelin/DPPC/sterol Langmuir monolayers, cholesterol induced the strongest contraction of molecular area among all sterols tested [1]. The study compared cholesterol directly against β-sitosterol and stigmasterol, finding that the mammalian sterol (cholesterol) revealed the strongest stabilizing and ordering effect among the investigated sterols, with stigmasterol condensing the membrane to a weaker extent than β-sitosterol [2]. The magnitude of this differential effect is attributed to the geometry of the sterol side chain [1].

Membrane biophysics Lipid monolayers Sterol structure-function

Cholesterol Exhibits Superior Thermal Oxidative Stability Relative to Phytosterols Under Simulated Processing Conditions

Under 180°C heating for 360 minutes, cholesterol degraded significantly less than all three phytosterols tested [1]. The degradation susceptibility followed the order: campesterol ≈ β-sitosterol ≥ stigmasterol > cholesterol, with degradation curves fitting a logarithmic model (R² = 0.907–0.979) [2]. In a separate study at 180°C for 120 minutes, both cholesterol and β-sitosterol showed approximately 85% degradation, but their degradation patterns and oxidation product profiles differed [3].

Sterol stability Oxidation kinetics Food chemistry

Cholesterol Is Chromatographically Resolved from Phytosterols with Distinct Retention Times Enabling Quantitative Adulteration Detection

A validated reversed-phase HPLC method resolved cholesterol from three common phytosterols with baseline separation, producing distinct retention times: cholesterol at 17.681 ± 0.122 min, stigmasterol at 19.7 ± 0.2 min, campesterol at 20.2 ± 0.2 min, and β-sitosterol at 22.7 ± 0.2 min [1]. This chromatographic differentiation enables cholesterol to serve as a specific marker for milk fat authenticity, with β-sitosterol serving as the corresponding indicator for vegetable oil adulteration [2].

Analytical chemistry HPLC Food authentication

Cholesterol Oxidation Products Demonstrate Quantifiably Higher Cytotoxic Potency Than Phytosterol Oxidation Products in Human Cell Lines

A comparative study in U937 human monocytic cells demonstrated that while phytosterol oxidation products (POP) exhibit qualitatively similar toxic effects to cholesterol oxidation products (COP), higher concentrations of POP are required to elicit comparable levels of toxicity [1]. At 20 μg/mL, strong cytotoxic effects were observed with oxysterols (7-ketocholesterol, 7β-hydroxycholesterol), whereas phytosterols and oxyphytosterols had no significant effects on cell death, polar lipid accumulation, or pro-inflammatory cytokine secretion [2].

Cytotoxicity Oxysterols Toxicology

Lanolin-Derived Pharmaceutical-Grade Cholesterol Meets Compendial Purity Standards (≥95%) with High-Purity Options (≥99%) for Regulated Applications

Pharmaceutical-grade cholesterol derived from wool grease (lanolin) is available in two primary purity tiers: USP/EP/NF compendial grade at 95–102% purity (assay on dried basis) , and high-purity grade at ≥99.0% (GC) [1]. The compendial grade is the established choice for pharmaceutical manufacturing including Vitamin D3 synthesis, steroid hormone production, and cholesteryl ester preparation [2], while the ≥99% grade supports advanced drug delivery applications such as liposomal formulations where trace impurities may affect bilayer properties [3].

Pharmaceutical excipients Quality specifications Regulatory compliance

Cholesterol Serves as the Obligate Precursor for Vitamin D3 Synthesis via 7-Dehydrocholesterol, with Plant Sterols Incapable of This Metabolic Conversion

7-Dehydrocholesterol (7-DHC), derived from cholesterol, and ergosterol are the only true precursors of vitamin D, with vitamin D3 (cholecalciferol) not fully comparable to vitamin D2 (ergocalciferol) in regard to their physiological functions [1]. A synthesis route from cholesterol to 7-dehydrocholesterol has been described that gives a higher yield than the classical Windaus synthesis, proceeding via a 7-bromocholesteryl ester intermediate [2]. Overall yield of 22.5% from cholesterol to vitamin D3 has been reported in synthetic approaches [3].

Vitamin D3 synthesis Steroidogenesis Precursor specificity

High-Value Application Scenarios for Cholesterol (57-88-5) Where Substitution by Analogs Is Not Recommended


Liposomal Drug Delivery Formulations Requiring Precise Membrane Rigidity and Permeability Control

For pharmaceutical liposome development where bilayer stability and controlled release kinetics are critical quality attributes, cholesterol at ≥99% purity (lanolin-derived) is the preferred membrane component. The evidence demonstrates that cholesterol induces the strongest membrane condensation among all sterols [1], and substitution with stigmasterol or β-sitosterol results in measurably weaker condensing effects and altered thermotropic phase behavior [2]. Cholesterol sulfate alternatives, while capable of forming stable liposomes (85.5 ± 0.8% encapsulation efficiency at 100% substitution), represent a different product class with distinct regulatory and functional profiles [3].

Vitamin D3 and Steroid Hormone Pharmaceutical Manufacturing

Cholesterol is the obligate biosynthetic and synthetic precursor for vitamin D3 (cholecalciferol) and all mammalian steroid hormones [1]. Plant sterols cannot substitute for this function: ergosterol produces vitamin D2 which is not fully functionally equivalent to vitamin D3 [2]. Pharmaceutical-grade cholesterol meeting USP/EP/NF specifications is the required starting material for vitamin D3 manufacturing, with reported synthetic yields of ~22.5% from cholesterol to vitamin D3 [3]. Procurement should specify compendial grade (95–102% purity) from qualified lanolin-derived sources to ensure regulatory compliance.

Analytical Reference Standards for Food Authentication and Quality Control

Cholesterol serves as a specific marker compound for detecting adulteration of premium dairy fats with vegetable oils, leveraging its distinct RP-HPLC retention time of 17.681 ± 0.122 min compared to β-sitosterol at 22.7 ± 0.2 min [1]. This ~5-minute retention time difference enables unambiguous quantification without interference. For analytical laboratories performing food authenticity testing or regulatory compliance analysis, high-purity cholesterol reference standards are essential for method calibration and validation. The chromatographic differentiation from phytosterols is a direct consequence of cholesterol's unique molecular structure that cannot be replicated by plant sterol analogs.

Biophysical Studies of Lipid Rafts and Membrane Microdomain Organization

In fundamental membrane biophysics research examining liquid-ordered phase formation and lipid raft organization, cholesterol is the native mammalian sterol that produces the strongest ordering effect among all tested sterols in model membrane systems [1]. Studies show that replacing cholesterol with phytosterols modifies condensation, ordering, and molecular interactions in the bilayer, with the replacement of mammalian sterol by phytosterol influencing model system properties more strongly than even a 10% increase in total sterol concentration [2]. For researchers aiming to recapitulate native mammalian membrane behavior, cholesterol is the scientifically validated choice.

Technical Documentation Hub

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